Potency Advantage of 3-Cyanocyclobutyl Moiety in TRPV4 Antagonists
A direct comparison of TRPV4 antagonists shows that incorporating the 3-cyanocyclobutyl moiety leads to significantly higher potency than a comparator lacking this specific substituent. A novel benzimidazole derivative containing the cyanocyclobutyl group (Compound 2b) exhibited an IC50 of 22.65 nM, which is 5.3-fold more potent than the reference compound GSK-Bz (IC50 = 121.6 nM) in a calcium imaging assay [1].
| Evidence Dimension | TRPV4 Antagonist Potency |
|---|---|
| Target Compound Data | Derivative with 3-cyanocyclobutyl moiety: IC50 = 22.65 nM |
| Comparator Or Baseline | GSK-Bz (reference TRPV4 antagonist without this moiety): IC50 = 121.6 nM |
| Quantified Difference | 5.3-fold increase in potency |
| Conditions | Calcium imaging experiment in a cellular model |
Why This Matters
This 5.3-fold potency improvement highlights the 3-cyanocyclobutyl group's critical role in optimizing lead compounds, making its precursor a high-value procurement target for medicinal chemistry programs.
- [1] Ai, C. et al. Discovery and pharmacological characterization of a novel benzimidazole TRPV4 antagonist with cyanocyclobutyl moiety. European Journal of Medicinal Chemistry, 2023, p. 115137. Elsevier BV. View Source
